molecular formula C12H16O4 B4618077 Ethyl 2-(2-methoxy-4-methylphenoxy)acetate CAS No. 667399-57-7

Ethyl 2-(2-methoxy-4-methylphenoxy)acetate

Cat. No.: B4618077
CAS No.: 667399-57-7
M. Wt: 224.25 g/mol
InChI Key: DDMYOTMQBJMRNN-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methoxy-4-methylphenoxy)acetate is an organic compound belonging to the class of esters. It is characterized by the presence of an ethyl group attached to the acetate moiety, which is further connected to a phenoxy group substituted with methoxy and methyl groups. This compound is often used in chemical synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-methoxy-4-methylphenoxy)acetate can be synthesized through the esterification of 2-(2-methoxy-4-methylphenoxy)acetic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methoxy-4-methylphenoxy)acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-(2-methoxy-4-methylphenoxy)acetic acid and ethanol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the reagent.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products

    Hydrolysis: 2-(2-methoxy-4-methylphenoxy)acetic acid and ethanol.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 2-(2-methoxy-4-methylphenoxy)acetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-(2-methoxy-4-methylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The ester bond can be hydrolyzed by esterases, releasing the active phenoxyacetic acid derivative, which can then interact with biological targets. The methoxy and methyl groups on the phenoxy ring can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Ethyl 2-(2-methoxy-4-methylphenoxy)acetate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 2-(2-methoxy-4-methylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-4-15-12(13)8-16-10-6-5-9(2)7-11(10)14-3/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMYOTMQBJMRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589542
Record name Ethyl (2-methoxy-4-methylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667399-57-7
Record name Ethyl (2-methoxy-4-methylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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